5-nitro-1H-indazol-3-amine

Übersicht

Beschreibung

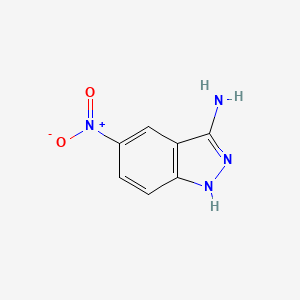

5-nitro-1H-indazol-3-amine is an organic compound with the molecular formula C7H6N4O2. It is a yellow crystalline substance that is soluble in chloroform, ethanol, and dimethyl sulfoxide, but only slightly soluble in water and ether . This compound is part of the indazole family, which is characterized by a pyrazole ring fused to a benzene ring.

Biochemische Analyse

Biochemical Properties

3-Amino-5-nitroindazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a multitargeted inhibitor for cyclin-dependent kinases and transferase kinases in lung cancer . The compound interacts with enzymes such as ribosomal protein S6 kinase alpha-6, cyclic-dependent protein kinase 2, and insulin-like growth factor 1, inhibiting their activity and thereby affecting cell division and growth hormone mediation . These interactions are crucial for its potential therapeutic applications in cancer treatment.

Cellular Effects

3-Amino-5-nitroindazole has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit neuronal nitric oxide synthase, which plays a role in the production of nitric oxide, a messenger molecule with diverse functions throughout the body . This inhibition can lead to changes in cell signaling and metabolic processes, impacting cellular function and health.

Molecular Mechanism

The molecular mechanism of 3-Amino-5-nitroindazole involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of target enzymes, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can lead to changes in gene expression and cellular function. For example, the inhibition of neuronal nitric oxide synthase by 3-Amino-5-nitroindazole reduces the production of nitric oxide, affecting various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-nitroindazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Amino-5-nitroindazole can undergo bio-reduction without generating reactive oxygen species, which is crucial for its long-term effects on cellular function . The temporal effects also include the compound’s stability in different solvents and its degradation over time, which can impact its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of 3-Amino-5-nitroindazole vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects. For example, studies have shown that high doses of similar compounds can lead to increased aggression in animal models . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

3-Amino-5-nitroindazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound produces nitric oxide, which is implicated in vascular smooth muscle relaxation through a cyclic guanosine monophosphate-mediated signal transduction pathway . This interaction with metabolic pathways can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of 3-Amino-5-nitroindazole within cells and tissues involve specific transporters and binding proteins. The compound’s distribution is influenced by its interactions with these transporters, which can affect its localization and accumulation in different cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 3-Amino-5-nitroindazole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with target enzymes and other biomolecules . This localization is essential for its efficacy in biochemical and pharmacological applications.

Vorbereitungsmethoden

The synthesis of 5-nitro-1H-indazol-3-amine typically involves the nitration of indazoles. One common method is the electrophilic nitration of benzazoles, which is a complex process influenced by the presence of an annelated benzene ring . Another method involves the use of 2-cyano-4-nitroaniline, which undergoes diazotization followed by reduction with sulfur dioxide in sulfuric acid to form the indazole cycle . Industrial production methods aim to simplify the synthetic technology and improve the quality of the target product.

Analyse Chemischer Reaktionen

5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or bromine.

Reduction: Reduction of the nitro group can be achieved using common reducing agents.

Major products formed from these reactions include various substituted indazoles and their derivatives.

Wissenschaftliche Forschungsanwendungen

5-nitro-1H-indazol-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-nitro-1H-indazol-3-amine involves its role as an inhibitor of nitric oxide synthase, particularly the inducible and neuronal forms of the enzyme . This inhibition affects the production of nitric oxide, a signaling molecule involved in various physiological processes. The compound’s ability to form nitro-anion radicals via one-electron processes at physiological pH is also significant in its biological activity .

Vergleich Mit ähnlichen Verbindungen

5-nitro-1H-indazol-3-amine can be compared with other nitroindazole derivatives such as 5-nitroindazole and 7-nitroindazole. These compounds share similar structural features but differ in their specific substitutions and biological activities . For example, 5-nitroindazole is also an inhibitor of nitric oxide synthase and has been studied for its anticancer properties . The unique positioning of the amino and nitro groups in this compound contributes to its distinct chemical reactivity and biological effects.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Further research into its mechanisms of action and potential therapeutic uses continues to expand our understanding of this intriguing compound.

Biologische Aktivität

5-Nitro-1H-indazol-3-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered indazole ring with a nitro group at the 5-position and an amino group at the 3-position. Its molecular formula is with a molecular weight of approximately 178.15 g/mol. The structural features contribute to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : It has been identified as an inhibitor of monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS) . These enzymes are critical in neurological processes, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

- Cell Cycle Modulation : Studies indicate that this compound can induce apoptosis and cause cell cycle arrest in various cancer cell lines. This effect is mediated through interactions with specific signaling pathways that regulate cell proliferation and survival.

- Inflammatory Response : Preliminary research suggests that this compound may exhibit anti-inflammatory properties, potentially influencing various cellular signaling pathways involved in inflammation.

Biological Activity Evaluation

The following table summarizes the biological activities and relevant findings associated with this compound:

| Activity | Description | IC50 Values |

|---|---|---|

| MAO-B Inhibition | Inhibits monoamine oxidase B, impacting neurotransmitter metabolism | Not specified |

| nNOS Inhibition | Reduces nitric oxide production, affecting vascular function | Not specified |

| Anticancer Activity | Induces apoptosis and cell cycle arrest in cancer cells | IC50 values vary by cell line; detailed studies needed |

| Anti-inflammatory Effects | Modulates inflammatory pathways; specific mechanisms under investigation | Not specified |

Case Studies and Research Findings

- Neuroprotective Potential : A study highlighted the role of this compound in inhibiting MAO-B, indicating its potential for neuroprotection against oxidative stress-related neurodegenerative diseases.

- Anticancer Properties : Research has demonstrated that this compound exhibits significant anticancer activity across various tumor cell lines. For instance, it showed promising results in inducing apoptosis in Hep-G2 liver cancer cells, with some derivatives outperforming standard chemotherapy agents like 5-Fluorouracil (5-Fu) in terms of IC50 values .

- Inflammation Modulation : The compound's ability to influence inflammatory pathways has been explored, suggesting that it may serve as a lead compound for developing anti-inflammatory drugs.

Eigenschaften

IUPAC Name |

5-nitro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZRTDLKPZAFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389689 | |

| Record name | 3-AMINO-5-NITROINDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41339-17-7 | |

| Record name | 3-AMINO-5-NITROINDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.